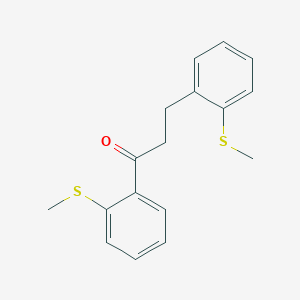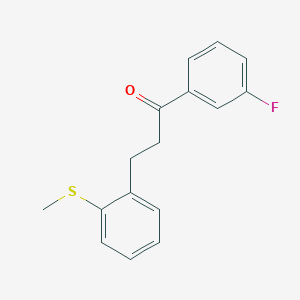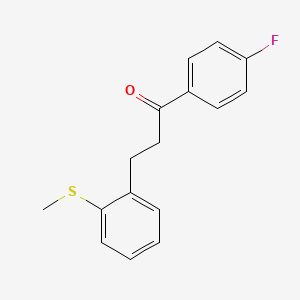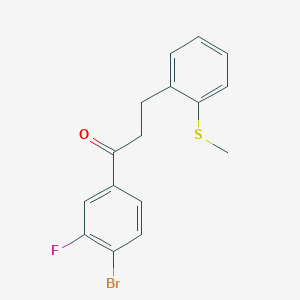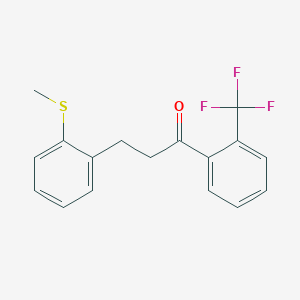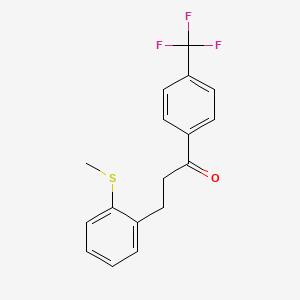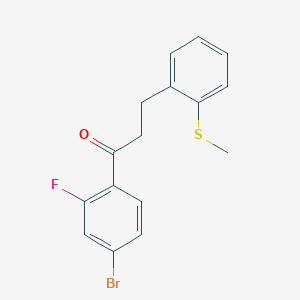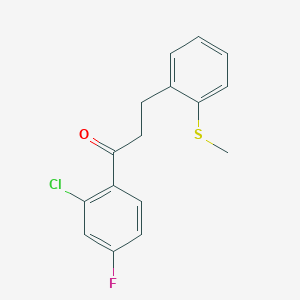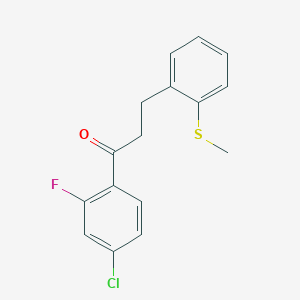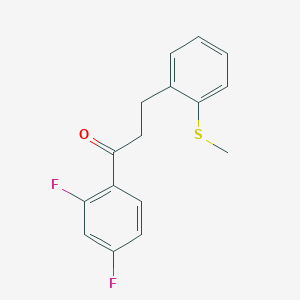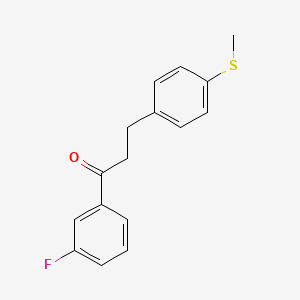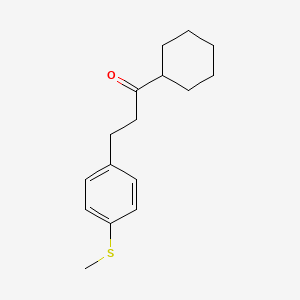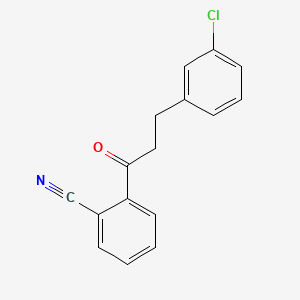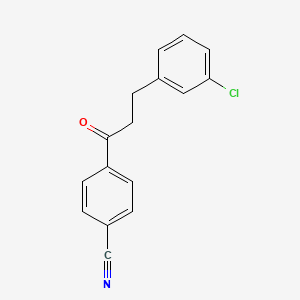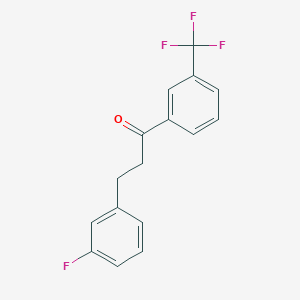
3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone involves various strategies, including the use of fluorinated precursors and catalytic reactions. For instance, the synthesis of fluorinated cyclohexyl and aryl compounds was achieved through a Mukaiyama Michael type reaction, starting from pentafluoropropiophenone, leading to various fluorinated derivatives . Another approach involved the synthesis of a novel fluorinated aromatic diamine monomer, which was then used to create a series of fluorine-containing polyimides with good solubility and thermal stability . Additionally, the one-pot synthesis of 3-fluoroflavones was developed using selectfluor at room temperature, demonstrating the efficiency of this method for introducing fluorine into organic compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of trifluoromethyl groups, which can significantly influence the physical and chemical properties of the molecules. X-ray structure analysis has been used to determine the structure of a hexafluoropropanol derivative, revealing strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Theoretical calculations of electronic structures have also been employed to predict the application of such compounds in fluoro-containing materials .
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. For example, the solvolysis of the trifluoromethyl group was observed under basic conditions, leading to different reaction products depending on the stoichiometry of the base . The synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins was reported using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation under superacidic conditions . Moreover, the O-trifluoromethylation of phenols was achieved by combining O-carboxydifluoromethylation with decarboxylative fluorination, allowing the construction of functionalized trifluoromethoxybenzenes .
Physical and Chemical Properties Analysis
The introduction of fluorine into organic molecules often enhances their lipophilicity, bioavailability, and uptake, making them valuable in pharmaceutical applications . The fluorinated polyimides synthesized from the novel diamine exhibited excellent mechanical properties, high thermal stability, and good solubility in polar organic solvents . The hyperbranched poly(arylene ether)s derived from a new activated trifluoro B3 monomer showed high molecular weight, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs . Similarly, the poly(arylene ether)s based on bisfluoro monomers demonstrated very high thermal stability and were soluble in a wide range of organic solvents .
Applications De Recherche Scientifique
Antiandrogen Activity
3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone and its derivatives have been explored for antiandrogen activity. Compounds with trifluoromethyl series exhibit partial androgen agonist activity. This leads to the development of novel, potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Polymer Science
This compound has been used in the synthesis of novel poly(arylene ether)s. These polymers demonstrate high thermal stability and are soluble in various organic solvents, making them suitable for applications in materials science (Salunke, Ghosh, & Banerjee, 2007).
Photoredox Catalysis
The compound plays a role in photoredox catalysis, particularly in the trifluoromethylation of carbon-carbon multiple bonds. This catalysis is valuable in pharmaceuticals and agrochemicals, where trifluoromethyl groups are critical structural motifs (Koike & Akita, 2016).
Development of Fluoroform
3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone has been used in studies related to the utilization of fluoroform (CHF3) as a difluorocarbene source. These studies are significant in the synthesis of difluoromethoxy and difluorothiomethoxy derivatives, contributing to pharmaceutical and agrochemical research (Thomoson & Dolbier, 2013).
Hyperbranched Poly(arylene ether)s
The compound is used in the synthesis of hyperbranched poly(arylene ether)s. These polymers show excellent thermal stability and high glass transition temperatures, making them ideal for advanced material applications (Banerjee, Komber, Häussler, & Voit, 2009).
Organometallic Chemistry
In organometallic chemistry, the compound contributes to the study of trifluoromethyl groups' introduction into aromatic rings. This research is fundamental in creating selectively fluorinated organic compounds for pharmaceuticals and agrochemicals (Grushin, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSOKLXDQSPVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644541 | |
| Record name | 3-(3-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898767-41-4 | |
| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



